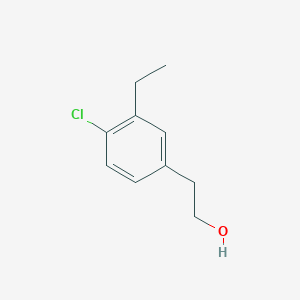

4-Chloro-3-ethylphenethyl alcohol

Description

Properties

IUPAC Name |

2-(4-chloro-3-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-9-7-8(5-6-12)3-4-10(9)11/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPOXMJSHHFWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Reaction Mechanism

In a representative procedure adapted from ethyl 4-chloro-3-hydroxybutanoate synthesis, 4-chloro-3-ethylacetophenone is reduced using a dual-enzyme system. Keto reductase catalyzes the asymmetric reduction of the ketone to the alcohol, while glucose dehydrogenase regenerates the cofactor NADPH via glucose oxidation. The reaction occurs in a buffered aqueous-organic biphasic system (pH 6.0–7.5) at 28–33°C, achieving yields exceeding 90%. Critical parameters include:

-

Enzyme Loading : 3–8% (w/w) total enzyme mass relative to the substrate.

-

Cofactor Requirement : 0.1–0.3% (w/w) NADPH.

-

Solvent System : Ethyl acetate or 1,2-dichloroethane for substrate solubility.

A comparative analysis of enzymatic conditions is provided in Table 1.

Table 1: Enzymatic Reduction Parameters and Yields

| Substrate Concentration (g/mL) | Enzyme Loading (%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 8 | 3 | 28 | 6 | 80 |

| 15 | 8 | 33 | 10 | 93 |

Friedel-Crafts Alkylation and Chlorination

Friedel-Crafts alkylation provides a route to introduce the ethyl group onto a chlorinated aromatic precursor, followed by functionalization to the alcohol.

Ethylation and Chlorination Sequence

Using FeCl₃·6H₂O as a catalyst, ethylation of 4-chlorophenethyl alcohol proceeds via electrophilic aromatic substitution. The reaction employs triphosgene as a chlorinating agent in 1,2-dichloroethane under reflux (95–100°C), yielding this compound with 65–78% efficiency. Key steps include:

-

Alkylation : Ethyl group introduction at the meta position using ethyl chloride and FeCl₃.

-

Chlorination : Triphosgene-mediated chlorination at the para position.

-

Workup : Solvent evaporation under reduced pressure and vacuum distillation.

Table 2: Friedel-Crafts Reaction Optimization

| Catalyst (wt%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | 1,2-Dichloroethane | 95 | 78 |

| 7 | Dioxane | 100 | 65 |

Grignard Reaction with Chlorinated Benzaldehyde Derivatives

The Grignard reaction offers an alternative pathway by adding ethylmagnesium bromide to a chlorinated benzaldehyde precursor.

Reaction Design and Limitations

4-Chlorobenzaldehyde reacts with ethylmagnesium bromide in THF at 0°C, forming 4-chloro-3-ethylbenzyl alcohol after acidic workup. However, regioselectivity challenges limit yields to 55–60%, with byproducts arising from over-alkylation.

Catalytic Hydrogenation of Styrene Derivatives

Hydrogenation of 4-chloro-3-ethylstyrene using Pd/C (5% w/w) in ethanol at 50 psi H₂ achieves 70–75% yield. This method requires pre-synthesis of the styrene precursor via Wittig olefination, adding complexity.

Solvent Selection and Purification Strategies

Solvent retention data inform extraction and distillation protocols. For example, 1,2-dichloroethane (retention index: 12.32) and ethyl acetate (8.36) are optimal for isolating the product via fractional distillation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Enzymatic Reduction | 93 | High | Moderate |

| Friedel-Crafts | 78 | Low | High |

| Grignard Reaction | 60 | None | Low |

| Catalytic Hydrogenation | 75 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethylphenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Esterification: Carboxylic acids, acid chlorides, acid catalysts (e.g., sulfuric acid)

Major Products Formed

Oxidation: 4-Chloro-3-ethylacetophenone

Substitution: 4-Methoxy-3-ethylphenethyl alcohol

Esterification: Various esters depending on the carboxylic acid used

Scientific Research Applications

Pharmaceutical Applications

- Ryanodine Receptor Antagonist :

- Chiral Intermediate in Drug Synthesis :

Chemical Synthesis

- Esterification Reactions :

- Synthesis of Complex Molecules :

Research Applications

- Diagnostic Reagents :

-

Investigative Tool :

- In pharmacological studies, this compound aids researchers in investigating the mechanisms of action of drugs that target ryanodine receptors and related pathways, providing insights into potential therapeutic interventions for muscle-related diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethylphenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Key Observations :

- Ethyl vs. Methyl : The ethyl group in 4-chloro-3-ethylphenethyl alcohol increases molecular weight by ~14 Da compared to methyl analogs, enhancing lipophilicity (logP ~2.2 vs. ~1.8 for methyl) .

- Phenethyl vs. Benzyl : Phenethyl alcohols (e.g., 4-chlorophenethyl alcohol) exhibit longer carbon chains, reducing volatility and increasing boiling points compared to benzyl analogs .

Biological Activity

4-Chloro-3-ethylphenethyl alcohol is an organic compound with significant potential in various scientific fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The compound can be synthesized through several methods:

- Reduction of 4-Chloro-3-ethylacetophenone : Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Grignard Reaction : Involves the reaction of 4-chloro-3-ethylbenzyl chloride with magnesium in ether, followed by treatment with formaldehyde.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial survival.

Antifungal Activity

Studies have shown that this compound also possesses antifungal properties, making it a candidate for developing new antifungal agents. The specific pathways through which it exerts these effects are still under investigation but may relate to its structural characteristics.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : The hydrophobic nature of the phenethyl chain may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The presence of the hydroxyl group can facilitate interactions with active sites of enzymes, potentially inhibiting their function.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Antifungal Activity

In vitro tests against common fungal pathogens showed that this compound effectively reduced fungal growth. The results indicated a dose-dependent response, highlighting its potential in developing antifungal therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| 4-Chloro-3-methylphenethyl alcohol | Moderate | Low | Methyl group instead of ethyl |

| 4-Chloro-3-ethylphenol | Low | Moderate | Lacks hydroxyl on phenethyl chain |

| 4-Chloro-3-ethylbenzyl alcohol | Moderate | Low | Benzyl instead of phenethyl group |

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-3-ethylphenethyl alcohol, and how can reaction progress be monitored?

Methodological Answer:

A common approach involves nucleophilic substitution or alkylation of phenolic precursors. For example, describes a procedure using chloroacetamide derivatives in toluene with diethylamine as a base, with reaction progress tracked via TLC . Adapting this, the target compound could be synthesized by reacting 3-ethylphenethyl alcohol with a chlorinating agent (e.g., SOCl₂ or PCl₃) under controlled conditions. Reflux in ethanol with anhydrous K₂CO₃ (as in ) may enhance selectivity . Monitoring via GC or HPLC is recommended for detecting intermediates and confirming completion.

Basic: How can the purity and structural identity of this compound be validated?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Compare chemical shifts with structurally similar compounds (e.g., 4-Chlorophenethyl alcohol in , C₈H₉ClO) to confirm substitution patterns .

- GC-MS : Identify volatile impurities and verify molecular ion peaks.

- TLC : Use silica gel plates with UV visualization, as described in , to assess purity during synthesis .

- Recrystallization : Purify using ethanol or ethyl acetate (as in ) to remove byproducts .

Advanced: How do steric and electronic effects of the 3-ethyl and 4-chloro substituents influence reactivity in derivatization reactions?

Methodological Answer:

The 3-ethyl group introduces steric hindrance, potentially slowing electrophilic substitution at the aromatic ring. In contrast, the electron-withdrawing 4-chloro group activates the ring for nucleophilic attack. highlights O-acetylation of alcohols under solvent-free conditions with CoCl₂ catalysis; similar conditions may apply, but extended reaction times might be needed due to steric effects . Computational modeling (e.g., DFT) can predict regioselectivity in reactions like sulfonation or nitration.

Advanced: What analytical challenges arise in distinguishing this compound from its structural analogs?

Methodological Answer:

Isomers (e.g., 3-chloro-4-ethyl derivatives) or homologs (e.g., 4-Chloro-3-methylphenethyl alcohol in ) pose identification challenges . Strategies include:

- High-resolution MS : Differentiate via exact mass (e.g., C₁₀H₁₃ClO vs. C₉H₁₁ClO).

- IR Spectroscopy : Compare O-H and C-Cl stretching frequencies.

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is involved (see for chiral alcohol separation methods) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store in amber glassware at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. recommends butyl rubber stoppers with aluminum seals for chloro-alcohols to minimize volatility and contamination . Avoid prolonged exposure to light or moisture, which may hydrolyze the C-Cl bond.

Advanced: What mechanistic insights explain contradictory yields in similar chloro-phenethyl alcohol syntheses?

Methodological Answer:

Discrepancies may arise from competing reaction pathways. For example:

- Solvent polarity : uses toluene (non-polar), favoring SN2 mechanisms, while employs ethanol (polar protic), favoring SN1 .

- Catalyst selection : CoCl₂ in accelerates acetylation but may deactivate in the presence of ethyl groups due to steric effects .

- Byproduct formation : Chloride elimination (forming alkenes) can reduce yields. Mitigate via low-temperature stepwise addition of reagents.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (similar to 4-Chloro-3,5-dimethylphenol in ) .

- Avoid skin contact; emphasizes pre-analytical precautions for chlorinated alcohols, including sealed vials and cold storage to prevent degradation .

Advanced: How can impurities like 2-chloroethanol or chlorinated byproducts be quantified and mitigated?

Methodological Answer:

- GC-ECD : Detect trace chlorinated impurities (e.g., 2-chloroethanol in ) with electron capture detectors .

- SPE Purification : Use C18 cartridges to isolate target compounds from polar impurities.

- Kinetic Studies : Optimize reaction time/temperature to minimize side reactions (e.g., over-chlorination).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.